N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

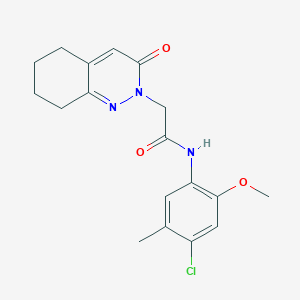

This compound features a bicyclic 3-oxo-2,3,5,6,7,8-hexahydrocinnolin core linked to a substituted phenyl group via an acetamide bridge. The hexahydrocinnolin system, a nitrogen-rich bicyclic structure, may confer unique electronic properties and hydrogen-bonding capabilities, making it relevant for targeting enzymes or receptors in medicinal chemistry .

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-11-7-15(16(25-2)9-13(11)19)20-17(23)10-22-18(24)8-12-5-3-4-6-14(12)21-22/h7-9H,3-6,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDZMVOGUUMULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro-substituted aromatic ring and a hexahydrocinnoline moiety. Its molecular formula is , with a molecular weight of 508.02 g/mol. The compound's structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 508.02 g/mol |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 8 |

| LogP (Partition Coefficient) | 3.809 |

| Water Solubility (LogSw) | -4.23 |

Anticancer Activity

Several studies have investigated the anticancer properties of this compound using various in vitro assays.

In Vitro Studies

In a study conducted using the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol, the compound was evaluated against a panel of approximately sixty cancer cell lines representing various types of cancer. The results indicated that the compound exhibited low levels of anticancer activity. The mean growth inhibition across these cell lines was approximately 104.68%, with specific growth percentages for notable lines as follows:

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

These findings suggest that while the compound has some activity against cancer cell lines, it may not be potent enough for therapeutic use without further modification or combination with other agents .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Case Study 1: Antitumor Activity Assessment

In a controlled study involving multiple cancer cell lines, researchers administered varying concentrations of the compound to assess its cytotoxic effects. The results demonstrated that while some cell lines showed marginal sensitivity to the treatment, the overall efficacy was limited.

Case Study 2: Combination Therapy Potential

Another study explored the potential of combining this compound with established chemotherapeutic agents to enhance its anticancer efficacy. Results indicated that co-treatment could lead to synergistic effects in certain cancer types, warranting further exploration into combination therapies.

Comparison with Similar Compounds

Structural Analogues with Thienopyrimidine Cores

Example Compound: N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()

- Core Structure: Replaces the cinnolin ring with a sulfur-containing thieno[2,3-d]pyrimidine system.

- Substituents : Includes a 3-ethyl group and a sulfanyl (-S-) linker.

- The ethyl group enhances steric bulk, possibly affecting metabolic stability compared to the unsubstituted cinnolin derivative.

- Applications: Such analogs are often explored as kinase inhibitors or antimicrobial agents due to thienopyrimidine’s prevalence in bioactive molecules .

Derivatives with Thiazolidinone Moieties

Example Compound: 2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide ()

- Core Structure: Features a thiazolidinone ring, a five-membered sulfur-nitrogen heterocycle.

- Substituents: Includes imino and dimethylphenyl groups.

- Impact: The thiazolidinone core is associated with anti-inflammatory and antidiabetic activities.

- Applications : Commonly used in designing antidiabetic agents (e.g., PPAR-γ agonists) .

Benzothiazole-Linked Acetamides

Example Compound :

2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ()

- Core Structure : Benzothiazole linked to acetamide via a sulfanyl group.

- Substituents: Incorporates an indolinone moiety.

- Impact: The benzothiazole system enhances π-π stacking interactions, improving binding to aromatic-rich enzyme active sites.

- Applications : Demonstrated anti-inflammatory and antibacterial activities in studies .

Agrochemical Acetamide Derivatives

Example Compounds :

- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

- 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) ()

- Structural Features : Chloroacetamide backbone with alkyl/aryl substituents.

- Impact: Chlorine and thienyl groups enhance herbicidal activity by interfering with plant lipid biosynthesis. Lack of complex heterocycles (e.g., cinnolin) limits pharmaceutical relevance but improves environmental persistence.

- Applications : Widely used as pre-emergent herbicides .

Comparative Data Table

Research Findings and Implications

- Pharmacological Potential: The target cinnolin derivative’s nitrogen-rich core may offer advantages in targeting nucleic acid-binding proteins or enzymes (e.g., topoisomerases) compared to sulfur-containing analogs .

- Synthetic Challenges: The hexahydrocinnolin system requires multi-step cyclization, whereas thienopyrimidines can be synthesized via simpler routes (e.g., ’s mercaptoacetic acid-mediated cyclization) .

- Methoxy Groups: The 2-methoxy group may reduce oxidative metabolism, extending half-life compared to non-ether analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.